molecular formula C26H18N2O6 B13142352 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione CAS No. 88603-49-0

1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione

Cat. No.: B13142352
CAS No.: 88603-49-0
M. Wt: 454.4 g/mol
InChI Key: RRSWLXMYBJRLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione is a research compound with the molecular formula C26H18N2O6 and a molecular weight of 454.4 g/mol. This compound is known for its unique structure, which includes amino, hydroxy, and phenoxy groups attached to an anthracene-9,10-dione core. It is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves multiple steps, typically starting with the preparation of the anthracene-9,10-dione core. The amino and hydroxy groups are introduced through specific reactions, such as nitration followed by reduction for amino groups and hydroxylation for hydroxy groups. The phenoxy groups are usually added through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding to biological molecules. The phenoxy groups contribute to its overall stability and solubility. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:

    1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthraquinone: Similar structure but different functional groups.

    9,10-Anthracenedione, 4,5-diamino-1,8-dihydroxy-2,7-diphenoxy: Another closely related compound with slight variations in the substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

88603-49-0

Molecular Formula

C26H18N2O6

Molecular Weight

454.4 g/mol

IUPAC Name

1,8-diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione

InChI

InChI=1S/C26H18N2O6/c27-23-17(33-13-7-3-1-4-8-13)11-15(29)19-21(23)26(32)22-20(25(19)31)16(30)12-18(24(22)28)34-14-9-5-2-6-10-14/h1-12,29-30H,27-28H2

InChI Key

RRSWLXMYBJRLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=CC=C5)N)N

Origin of Product

United States

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